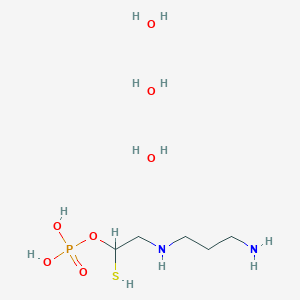

Amifostine (trihydrate)

Description

BenchChem offers high-quality Amifostine (trihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amifostine (trihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H21N2O7PS |

|---|---|

Molecular Weight |

284.27 g/mol |

IUPAC Name |

[2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate |

InChI |

InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2 |

InChI Key |

CMKFUVWLRVIEHC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CNCC(OP(=O)(O)O)S.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Selective cytoprotection of normal vs tumor tissue amifostine

Subject: Differential Cellular Uptake and Activation Mechanisms of Amifostine (WR-2721) Content Type: Technical Whitepaper Audience: Researchers, Pharmacologists, and Clinical Oncologists

Executive Summary

Amifostine (Ethyol®, WR-2721) represents a distinct class of organic thiophosphates designed to protect normal tissues from the cytotoxic effects of ionizing radiation and DNA-binding chemotherapeutics (alkylating agents, platinum analogs).[1] Unlike non-specific antioxidants, amifostine’s utility relies on selective enzymatic activation . This guide delineates the molecular "gatekeeper" mechanisms—specifically Alkaline Phosphatase (ALP) activity and vascular pH—that allow amifostine to distinguish between healthy endothelium and tumor microenvironments.[2]

Part 1: The Molecular Basis of Selectivity

The central dogma of amifostine’s efficacy is its status as a prodrug . In its administered form (WR-2721), it is cytologically inactive and unable to permeate the cell membrane effectively.

The Alkaline Phosphatase (ALP) Filter

The conversion of WR-2721 to its active free-thiol metabolite, WR-1065 , is catalyzed by membrane-bound alkaline phosphatase.

-

Normal Tissue: Endothelial cells of the vasculature and epithelial cells (kidney tubules, salivary glands) express high densities of membrane-bound ALP. This facilitates rapid dephosphorylation and uptake of WR-1065.

-

Tumor Tissue: Neovascular endothelium in tumors is often immature and expresses significantly lower levels of ALP (up to 275-fold lower in NSCLC lines compared to normal lung fibroblasts). Consequently, the prodrug remains in the extracellular space, inactive.

The pH Partitioning Effect

ALP exhibits optimal catalytic velocity (

-

Tumor Acidosis: The Warburg effect and poor perfusion create a hypoxic, acidic microenvironment (pH 6.6–6.9) within solid tumors. This acidity drastically inhibits ALP enzymatic activity, further preventing the generation of the active thiol WR-1065 within the tumor bed.

Active Transport vs. Passive Diffusion

Once dephosphorylated, WR-1065 is a polyamine-like molecule. It is taken up by normal cells via active polyamine transport systems , which are energy-dependent. In the hypovascular, nutrient-deprived tumor core, these transport mechanisms are often compromised, adding a third layer of exclusion.

Visualization: The Selective Activation Pathway

The following diagram illustrates the "Gatekeeper" mechanism separating normal and tumor tissue responses.

Figure 1: The differential activation of Amifostine in normal vs. tumor tissue driven by ALP expression and pH.

Part 2: Mechanisms of Cytoprotection (WR-1065)

Once inside the normal cell, WR-1065 functions through three distinct physicochemical mechanisms:

-

Free Radical Scavenging: The free thiol (-SH) group acts as a potent scavenger of hydroxyl radicals (

) generated by ionizing radiation.-

Reaction:

(Hydrogen atom donation repairs the DNA radical).

-

-

Direct DNA Binding: WR-1065 is a polyamine analogue. It binds electrostatically to the phosphate backbone of DNA, physically displacing bound water and stabilizing the helix against strand breaks (the "condensing" effect).

-

Platinum Detoxification: The thiol group binds with high affinity to the aquated (active) species of cisplatin and carboplatin, preventing them from forming DNA adducts in normal tissues. Crucially, because WR-1065 does not enter the tumor, cisplatin remains active against the malignancy.

Part 3: Experimental Protocols

To validate amifostine efficacy or study its mechanism, researchers must control for ALP activity. A common failure mode in in vitro studies is the use of cell lines that have downregulated ALP, leading to false negatives.

Protocol A: Comparative ALP Activity Assay (Tissue Homogenate)

Objective: Quantify the "Selectivity Ratio" between target normal tissue and tumor xenografts.

Reagents:

-

Lysis Buffer: 1% Triton X-100 in TBS, pH 7.4, with protease inhibitors (EDTA-free).

-

Substrate: p-Nitrophenyl Phosphate (pNPP).

-

Stop Solution: 3N NaOH.

Workflow:

-

Tissue Harvest: Excise tumor and normal tissue (e.g., liver or parotid gland) from murine model. Flash freeze in liquid nitrogen.

-

Homogenization: Homogenize 50mg tissue in 500µL Lysis Buffer on ice. Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

-

Protein Quantification: Normalize samples to total protein using a BCA assay.

-

Reaction:

-

Add 20µL lysate to 100µL pNPP substrate solution.

-

Critical Control: Run a duplicate set in buffer adjusted to pH 6.6 (mimicking tumor) vs pH 7.4 (normal).

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Measurement: Stop reaction with 50µL NaOH. Measure Absorbance at 405nm.[3]

-

Calculation: Activity (U/mL) =

.

Protocol B: In Vitro Cytoprotection Verification

Objective: Demonstrate radioprotection in cell culture. Self-Validating Step: You must add exogenous ALP if your cell line lacks it.

-

Seeding: Plate HUVEC (Normal) and A549 (Tumor) cells in 6-well plates.

-

Drug Treatment (T minus 30 min):

-

Group 1: Control (Media only).

-

Group 2: Amifostine (4mM) + Exogenous ALP (2 U/mL) . Note: Without exogenous ALP, amifostine will not activate in vitro.

-

Group 3: WR-1065 (Active metabolite) directly (40µM).

-

-

Challenge (T0): Irradiate cells (e.g., 4 Gy using Cs-137 source) or treat with Cisplatin (5µg/mL for 1 hr).

-

Wash: Immediately wash cells 3x with PBS to remove drug.

-

Assay: Perform Clonogenic Survival Assay (10-14 days).

-

Analysis: Calculate Dose Modification Factor (DMF). A DMF > 1.1 indicates significant protection.

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for validating amifostine cytoprotection in vitro.

Part 4: Clinical Translation & Data Summary

Comparative Tissue Characteristics

The following table summarizes the physiological parameters that drive amifostine selectivity.

| Parameter | Normal Tissue (e.g., Parotid) | Tumor Tissue (e.g., H&N Squamous) | Impact on Amifostine |

| ALP Expression | High (+++) | Low/Absent (+) | High conversion to WR-1065 in normal tissue.[4] |

| Microenvironment pH | 7.35 – 7.45 | 6.6 – 6.9 | Acidic tumor pH inhibits ALP enzymatic turnover. |

| Vascularity | Organized, permeable | Chaotic, leaky, necrotic | Better delivery to normal tissue parenchyma. |

| p53 Status | Wild-type | Often Mutant | WR-1065 induces protective p53 arrest in normal cells only. |

Dosing and Toxicity Management[6][7][8]

-

Clinical Dose: 910 mg/m² (Chemo-protection) or 200 mg/m² (Radio-protection).

-

Administration: Strict 15-minute IV infusion.

-

Hypotension: The rapid conversion to WR-1065 can cause vasodilation.

-

Timing: Must be administered 15–30 minutes prior to cytotoxic therapy.[9][11] If given too early (>60 min), the active metabolite is cleared; if given too late, protection is not established before damage occurs.

References

-

Kouvaris, J. R., et al. (2007). Amifostine: The first selective-target and broad-spectrum radioprotector. The Oncologist.

-

Capizzi, R. L. (1999). The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine.[2][12][6] Seminars in Oncology.

-

Yuhas, J. M. (1980). Active versus passive absorption kinetics as the basis for selective protection of normal tissues by S-2-(3-aminopropylamino)ethylphosphorothioic acid. Cancer Research.

-

Grdina, D. J., et al. (2002). Radioprotectors: The search for drugs that protect against radiation injury.[2][13] The Lancet Oncology.

-

FDA Label. (2024). ETHYOL (amifostine) for Injection.[9][10] U.S. Food and Drug Administration.[2][10]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drmillett.com [drmillett.com]

- 4. Amifostine Has Chemopreventive Effects in a Mouse Skin Carcinogenesis Model - Article (Preprint v1) by Rusen Cosar et al. | Qeios [qeios.com]

- 5. drugs.com [drugs.com]

- 6. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new administration schedule for amifostine as a radioprotector in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dosing considerations with amifostine: a review of the literature and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. reference.medscape.com [reference.medscape.com]

- 12. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

Precision Cytoprotection: The Enzymatic Conversion of Amifostine by Alkaline Phosphatase

[1][2][3][4][5]

Executive Summary

This technical guide delineates the bioactivation mechanism of Amifostine (WR-2721) , a phosphorothioate prodrug designed for selective cytoprotection. Unlike non-specific antioxidants, Amifostine’s efficacy is strictly gated by the enzymatic activity of Alkaline Phosphatase (ALP) . This document provides researchers with a detailed analysis of the conversion kinetics, the physiological basis for tumor selectivity, and validated protocols for quantifying the active metabolite, WR-1065 .

Mechanistic Foundation: The Prodrug-to-Active Thiol Pathway

Amifostine is pharmacologically inert in its administered form. Its cytoprotective capability relies entirely on dephosphorylation.

The Chemical Transformation

The core reaction is the hydrolysis of the terminal phosphate group by ALP.[1] This reaction exposes a free thiol (-SH) group, transforming the molecule from a hydrophilic prodrug into a highly reactive scavenger.[2]

-

Substrate: Amifostine (S-2-(3-aminopropylamino)ethyl phosphorothioate)[3]

-

Enzyme: Alkaline Phosphatase (EC 3.1.3.1)

-

Product: WR-1065 (2-[(3-aminopropyl)amino]ethanethiol)[3][2]

-

Byproduct: Inorganic Phosphate (

)

Reaction Logic:

Once generated, the cationic thiol WR-1065 accumulates in tissues, where it scavenges free radicals (hydroxyl radicals) generated by ionizing radiation or alkylating agents (e.g., cisplatin).[4]

Visualization of the Activation Pathway

The following diagram illustrates the conversion and subsequent metabolic fate of the thiol.

Figure 1: The metabolic activation of Amifostine to WR-1065 and its subsequent oxidation state.[2]

The Selectivity Engine: Why Amifostine Spares Tumors

The clinical utility of Amifostine rests on differential activation . It protects normal tissue while leaving tumor tissue vulnerable.[5] This is not magic; it is driven by quantifiable physiological differences.

The Two-Factor Gate

-

Enzyme Abundance: Normal vascular endothelium (especially in the kidney, parotid glands, and lung) expresses high levels of membrane-bound ALP. Tumor neovasculature is often immature and deficient in ALP.

-

pH Dependency: ALP has an optimal pH of ~8.0–10.5.

-

Normal Tissue: Interstitial pH ~7.4 (Permissive for activation).

-

Tumor Tissue: Interstitial pH ~6.5–7.0 (Restrictive for activation).

-

Comparative Parameters[9]

| Parameter | Normal Tissue Endothelium | Tumor Microenvironment | Impact on Amifostine |

| ALP Expression | High (275-fold higher in some tissues) | Low / Deficient | Rapid conversion in normal tissue. |

| Interstitial pH | 7.35 – 7.45 | 6.40 – 7.00 (Acidic) | Enzyme activity suppressed in tumors. |

| Vascularity | Organized, permeable | Chaotic, hypoxic | Better delivery to enzyme sites in normal tissue. |

| WR-1065 Uptake | Active Transport (Polyamine transporter) | Passive Diffusion (Limited) | Preferential accumulation in normal cells. |

Experimental Protocols: Validating Conversion

For researchers developing amifostine derivatives or studying resistance, precise measurement of the conversion rate is mandatory.

Protocol A: In Vitro Enzymatic Conversion Assay

Objective: Determine the rate of WR-1065 formation by isolated ALP.

Expert Insight: Direct measurement of the thiol is difficult due to rapid oxidation. This protocol uses OPA (o-phthaldialdehyde) derivatization to stabilize the thiol for fluorescent detection.

Reagents:

-

Buffer: 0.1 M Tris-HCl, pH 7.4 (physiological) and pH 8.5 (optimal).

-

Enzyme: Bovine Intestinal Alkaline Phosphatase (BIALP).

-

Substrate: Amifostine trihydrate (dissolved immediately before use).

-

Derivatizing Agent: OPA reagent (OPA + 2-mercaptoethanol).

-

Stop Solution: 1.0 M Perchloric Acid (PCA).

Workflow:

-

Preparation: Pre-incubate 900 µL of Tris-HCl buffer containing 1 unit/mL ALP at 37°C for 5 minutes.

-

Initiation: Add 100 µL of Amifostine stock (final conc. 50–500 µM). Vortex briefly.

-

Sampling: At

mins, withdraw 100 µL aliquots. -

Quenching: Immediately transfer aliquot into a tube containing 50 µL PCA to stop enzyme activity and precipitate proteins. Centrifuge (10,000 x g, 2 min).

-

Derivatization: Mix 50 µL of supernatant with 200 µL OPA reagent. Incubate 2 mins at room temp.

-

Detection: HPLC with Fluorescence Detector (Ex: 340 nm, Em: 450 nm).

Protocol B: Kinetic Characterization ( and )

To characterize the efficiency of ALP for Amifostine vs. other substrates:

-

Run Protocol A using a range of Amifostine concentrations (e.g., 10 µM to 2 mM).

-

Calculate the initial velocity (

) for each concentration (slope of the linear portion of the concentration vs. time curve). -

Data Analysis: Construct a Lineweaver-Burk plot (

vs

Self-Validation Check:

-

If the plot is non-linear, check for substrate inhibition or oxidation of the product.

- for Amifostine with ALP is typically in the low millimolar range (~0.5 - 2 mM depending on isoform).

Visualization of Experimental Logic

Figure 2: Step-by-step workflow for the quantification of Amifostine hydrolysis.

Pharmacokinetics & Clinical Translation

Understanding the conversion kinetics is vital for dosing strategies.

-

Half-Life (

): Amifostine has a short plasma -

Timing: Administered 15–30 minutes prior to chemotherapy/radiotherapy to allow peak WR-1065 accumulation in normal tissues.

-

Clearance: ~90% of the drug is cleared from plasma within 6 minutes, primarily via conversion to WR-1065 and uptake into tissues.

Clinical Implication: If ALP activity is inhibited or if the patient has severe hypophosphatasia, the conversion to WR-1065 will be compromised, rendering the drug ineffective. Conversely, in highly vascularized tumors (rare), protection of the tumor is a theoretical risk, though clinical data suggests this is minimal due to the pH gating effect.

References

-

Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma. PubMed Central. [Link]

-

Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. PubMed. [Link][7]

-

Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. ResearchGate. [Link]

-

Pharmacokinetic profile of amifostine. PubMed. [Link]

-

Prevention of Toxicities by Cytoprotection: The Role of Amifostine. Clinigengroup / ResearchGate. [Link][5]

Sources

- 1. vitroscient.com [vitroscient.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Architecture and Stability Dynamics of Amifostine Trihydrate

Technical Monograph | Version 2.0

Introduction: The Prodrug Paradox

Amifostine (WR-2721) represents a classic challenge in medicinal chemistry: balancing shelf-life stability with rapid biological activation. As an organic thiophosphate prodrug, it is chemically designed to remain inert until it encounters specific enzymatic conditions in vivo. However, for the formulation scientist, the very features that facilitate its mechanism of action—the labile phosphorothioate bond and the hydrophilic amine backbone—create a complex stability profile requiring rigorous control.

This guide dissects the molecular structure of Amifostine Trihydrate, delineates its degradation pathways, and provides validated protocols for stability assessment.

Molecular Architecture & Crystallography

Chemical Identity

Amifostine is chemically defined as S-[2-[(3-aminopropyl)amino]ethyl] dihydrogen phosphorothioate . In its pharmaceutical form, it exists as a trihydrate.[1][2] The water molecules are not merely solvent inclusions but are integral to the crystal lattice, providing hydrogen bonding networks that stabilize the polar thiophosphate head group.

Physicochemical Data Table

| Property | Specification | Context |

| Formula | Trihydrate form is the thermodynamic preference. | |

| Molecular Weight | 268.27 g/mol | Includes 3 water molecules (Anhydrous: 214.22). |

| Crystal System | Orthorhombic | High symmetry contributes to lattice energy. |

| Space Group | Chiral space group; critical for X-ray diffraction ID. | |

| Cell Dimensions | Lattice parameters for solid-state characterization. | |

| pKa Values | <2.0, 4.2, 9.0, 11.7 | Multiple ionization states; Phosphate (<2, 4.2) and Amine (9.0, 11.7).[1] |

| Solubility | >1000 mg/mL (Water) | Highly hydrophilic due to ionic phosphate/amine groups. |

Structural Logic

The molecule features a "hard" phosphate head and a "soft" thiol tail (masked). The P-S bond is the structural weak point. In the solid state (trihydrate), the water molecules bridge the phosphate oxygens and the amine hydrogens, locking the conformation and shielding the P-S bond from spontaneous hydrolysis. Dehydration (loss of crystal water) often leads to amorphous collapse and accelerated degradation.

Metabolic Activation & Mechanism

To understand the stability requirements, one must understand the activation pathway. Amifostine is inactive. It relies on Alkaline Phosphatase (ALP) to cleave the phosphate group, releasing the active metabolite WR-1065 .[3][4][5][6]

Activation Pathway Diagram

The following diagram illustrates the conversion of the prodrug to the active thiol and its subsequent oxidation products.

Caption: The metabolic cascade from stable prodrug (WR-2721) to active scavenger (WR-1065) and oxidative byproducts.[1][3][7][8][9][10][11][12][13]

Stability Profile & Degradation Kinetics[13]

The stability of Amifostine is governed by two competing forces: Hydrolysis (breaking the P-S bond) and Oxidation (reacting the resulting thiol).

Hydrolysis (The Primary Threat)

The P-S bond is thermodynamically unstable relative to the P-O bond.

-

Acidic Conditions (pH < 4): The phosphate group is protonated. While acid hydrolysis is possible, the rate is significantly slower than enzymatic or base-catalyzed hydrolysis.

-

Neutral/Alkaline Conditions (pH > 7): Hydrolysis accelerates rapidly. The hydroxide ion acts as a nucleophile, attacking the phosphorus, displacing the thiolate (WR-1065).

-

Thermodynamics: The reaction is driven by the high energy of the P-S bond. In solution, without the crystal lattice stabilization, Amifostine will hydrolyze spontaneously over time, following pseudo-first-order kinetics.

Oxidation (The Secondary Threat)

Once hydrolysis occurs, the free thiol (WR-1065) is highly reactive. In the presence of dissolved oxygen or metal ions (Fe, Cu), it rapidly dimerizes to form WR-33278 (disulfide).

-

Implication: A stability-indicating method must resolve the Prodrug, the Free Thiol, and the Disulfide.

Degradation Logic Diagram

Caption: Environmental stressors triggering the degradation cascade. Moisture and pH drive the initial rate-limiting hydrolysis.

Experimental Protocol: Stability-Indicating HPLC

Standard reverse-phase HPLC often fails to retain Amifostine due to its extreme polarity. The following protocol utilizes Ion-Pairing Chromatography to ensure retention and separation of the parent drug from its ionic metabolites.

Method Rationale

-

Ion Pairing (Octanesulfonate): Amifostine is positively charged (amine) and negatively charged (phosphate) at neutral pH. The ion-pairing agent masks the charge, increasing hydrophobicity and allowing interaction with the C18 stationary phase.

-

Electrochemical Detection (Optional) vs UV: While thiols are electrochemically active, UV at low wavelengths (210-220 nm) is sufficient for the P-S and disulfide bonds, provided the mobile phase is transparent.

Detailed Workflow

Reagents:

-

Sodium 1-octanesulfonate (Ion Pairing Agent).

-

Methanol (HPLC Grade).

-

Ammonium Acetate or Phosphate Buffer (pH 3.0 - 5.0).

Chromatographic Conditions:

-

Column: C18 End-capped (e.g., Hypersil Gold or Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Buffer: 0.1% Sodium Octanesulfonate in 0.05M Ammonium Phosphate (adjusted to pH 3.0 with Phosphoric Acid).

-

Ratio: Buffer:Methanol (90:10 v/v). Note: High aqueous content is needed for solubility, but ion pairing provides retention.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Controlled).

-

Detection: UV @ 215 nm.

-

Injection Volume: 20 µL.

Sample Preparation (Critical):

-

Solvent: Dissolve Amifostine Trihydrate in chilled water (4°C) or mobile phase.

-

Precaution: Analyze immediately. Do not store dissolved samples at room temperature. If autosampler storage is necessary, maintain at 4°C to inhibit spontaneous hydrolysis.

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Amifostine and WR-1065 (if present).

-

Tailing Factor: < 1.5 (Ion pairing agents can cause tailing; ensure column is equilibrated).

-

RSD: < 2.0% for replicate injections.

Handling and Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory for research and clinical environments:

-

Lyophilization is Essential: Amifostine is unstable in aqueous solution for long periods. It must be stored as a lyophilized powder.

-

Reconstitution Window: Upon adding diluent (Normal Saline), the solution is stable for 24 hours at 2°C–8°C but only 3 hours at 25°C .

-

Temperature Sensitivity: The Arrhenius activation energy for P-S hydrolysis is relatively low, meaning degradation accelerates sharply with minor temperature increases.

-

Hygroscopicity: The trihydrate is stable, but if the powder is exposed to high humidity, it may adsorb excess moisture, leading to "deliquescence" where the crystal dissolves in its own sorbed water, triggering hydrolysis. Store in a desiccated environment.

References

-

Vertex Pharmaceuticals/Clinigen. (2020). Ethyol (Amifostine) Prescribing Information. U.S. Food and Drug Administration.[12] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2141, Amifostine. PubChem.[1][10] [Link]

-

Karaman, R. (2013). Prodrugs Design based on Inter- and Intramolecular Chemical Processes. Chemical Biology & Drug Design. [Link]

Sources

- 1. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE69333453T2 - CRYSTALLINE AMIFOSTINE COMPOSITIONS AND METHOD FOR THEIR PREPARATION AND THEIR USE - Google Patents [patents.google.com]

- 3. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amifostine Has Chemopreventive Effects in a Mouse Skin Carcinogenesis Model - Article (Preprint v1) by Rusen Cosar et al. | Qeios [qeios.com]

- 5. aboutcancer.com [aboutcancer.com]

- 6. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. turkjps.org [turkjps.org]

- 10. Amifostine - Wikipedia [en.wikipedia.org]

- 11. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts | PLOS One [journals.plos.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Amifostine Trihydrate in Cell Culture: A Detailed Guide to Solvent Selection and Protocol Optimization

Introduction: The Critical Role of Amifostine in Cytoprotection

Amifostine, a phosphorylated aminothiol compound, serves as a critical cytoprotective agent, shielding normal tissues from the damaging effects of radiation and certain chemotherapeutic agents[1]. Marketed as the trihydrate form under the trade name Ethyol®, it is a prodrug that undergoes conversion to its active metabolite, WR-1065, to exert its therapeutic effects[2][3][4]. The unique mechanism of amifostine involves the selective protection of healthy tissues, a phenomenon attributed to differences in physiological conditions such as higher alkaline phosphatase activity and pH in normal tissues compared to tumor environments[5][6][7]. In the realm of in vitro research, amifostine and its active metabolite, WR-1065, are invaluable tools for investigating mechanisms of DNA damage and repair, cell cycle regulation, and the modulation of redox-sensitive cellular pathways[8][9].

The successful application of amifostine trihydrate in cell culture is fundamentally dependent on its proper dissolution and the choice of a solvent that ensures its stability and bioavailability without introducing confounding variables. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility of amifostine trihydrate in water versus DMSO, offering evidence-based protocols to ensure experimental reproducibility and scientific integrity.

Solvent Selection: A Comparative Analysis of Water and DMSO

The choice of solvent is a pivotal first step in any in vitro study. An ideal solvent must completely dissolve the compound without degrading it and be non-toxic to the cells at the final working concentration. For amifostine trihydrate, the evidence strongly favors water over dimethyl sulfoxide (DMSO).

Water: The Recommended Solvent

Amifostine trihydrate is characterized as being freely soluble in water[2][6][10]. This high aqueous solubility is a key physicochemical property that makes water the solvent of choice for most biological applications.

-

High Solubility: Various sources report the aqueous solubility of amifostine trihydrate to be substantial, with values cited as high as 200 mg/mL at ambient temperature and even up to 1000 mg/mL[10][11]. This allows for the preparation of concentrated stock solutions that can be easily diluted to the desired final concentration in cell culture media.

-

Biocompatibility: Water is the universal biological solvent and is inherently non-toxic to cells.

-

Stability Considerations: While highly soluble, amifostine is susceptible to hydrolysis in aqueous solutions[11]. The stability of these solutions is pH-dependent, with greater stability observed at a pH of 10 or higher, particularly under refrigerated conditions[11]. For standard cell culture applications, where stock solutions are typically prepared fresh and used within a short timeframe, this instability at neutral pH is manageable. Reconstituted solutions are generally stable for up to 5 hours at room temperature or 24 hours when refrigerated at 2-8°C[5].

DMSO: A Cautionary Tale

DMSO is a powerful aprotic solvent widely used in cell culture to dissolve hydrophobic compounds. However, for amifostine trihydrate, its use is not recommended for two primary reasons:

-

Poor Solubility: Multiple sources indicate that amifostine trihydrate is insoluble or only slightly soluble in DMSO[12][13]. This makes it challenging to prepare a homogenous, concentrated stock solution, which can lead to inaccurate dosing and unreliable experimental results. Some reports suggest that the presence of moisture in DMSO can further reduce solubility[13].

-

Cellular Toxicity and Off-Target Effects: DMSO is known to be toxic to cells at higher concentrations[14][15]. While most cell lines can tolerate final DMSO concentrations of 0.1% to 0.5%, some sensitive cell types may be affected even at these low levels[14][16]. Furthermore, DMSO can influence cellular processes, including cell proliferation and cytokine production, which could confound the interpretation of experimental data on amifostine's effects[17]. Given that amifostine itself can impact cell cycle and signaling pathways, the introduction of another variable like DMSO is scientifically unsound.

Quantitative Solubility Data

The following table summarizes the solubility of amifostine trihydrate in water and DMSO based on available data.

| Solvent | Reported Solubility | Temperature | Recommendations for Cell Culture |

| Water | Freely soluble; >9 g/100 ml[10]; ~200 mg/ml[11]; 42-54 mg/ml[12][13]; 1000 mg/ml[10] | Ambient | Highly Recommended . The solvent of choice for all in vitro applications. |

| DMSO | Insoluble[12][13] | Ambient | Not Recommended . Poor solubility and potential for cytotoxicity. |

Mechanism of Action: From Prodrug to Protector

To appreciate the importance of proper handling, it is crucial to understand how amifostine functions at a molecular level.

Amifostine is a prodrug that requires activation. In vivo and in vitro (in the presence of appropriate enzymes), it is dephosphorylated by alkaline phosphatase to its active thiol metabolite, WR-1065[2][4]. This active form is responsible for the cytoprotective effects. The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, increased vascularity, and higher pH of these tissues compared to tumors[5].

The protective mechanisms of WR-1065 are multifaceted and include:

-

Scavenging of Reactive Oxygen Species (ROS): The free thiol group on WR-1065 is a potent scavenger of free radicals generated by radiation and chemotherapy[4][7][18].

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and has been shown to reduce DNA damage caused by agents like cisplatin[4][7][19].

-

Induction of Cellular Hypoxia: Amifostine can induce a state of transient hypoxia in normal tissues, which is known to be radioprotective[7][9].

-

Modulation of Gene Expression and Cell Cycle: The active metabolite can influence redox-sensitive transcription factors, gene expression, and cell cycle progression, often through a p53-dependent pathway in normal cells[8][20].

The following diagram illustrates the activation and primary mechanisms of amifostine.

Caption: Activation and cytoprotective mechanisms of amifostine.

Experimental Protocols

The following protocols are designed to ensure the reliable and reproducible use of amifostine trihydrate in cell culture experiments.

Protocol 1: Preparation of a Concentrated Amifostine Trihydrate Stock Solution in Water

This protocol describes the preparation of a 100 mM amifostine trihydrate stock solution. Adjust the mass and volume as needed for your desired concentration.

Materials:

-

Amifostine Trihydrate powder (MW: 268.27 g/mol )[13]

-

Sterile, nuclease-free water (cell culture grade)

-

Sterile conical tubes (e.g., 1.5 mL or 15 mL)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh 26.83 mg of amifostine trihydrate powder and place it into a sterile conical tube.

-

Dissolution: Add 1 mL of sterile, nuclease-free water to the tube.

-

Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent microbial contamination of your cell cultures.

-

Aliquoting and Storage:

-

For immediate use (within 5 hours), the stock solution can be kept at room temperature (approx. 25°C)[5].

-

For use within 24 hours, store the stock solution at 2-8°C[5].

-

For longer-term storage, it is recommended to prepare fresh stock solutions for each experiment due to the potential for hydrolysis. While some sources suggest freezing aliquots, repeated freeze-thaw cycles should be avoided. If freezing is necessary, store aliquots at -80°C for up to one month[13].

-

Protocol 2: Treatment of Cells in Culture with Amifostine

This protocol provides a general workflow for treating adherent or suspension cells with amifostine.

Materials:

-

Prepared sterile amifostine stock solution (from Protocol 1)

-

Cultured cells in appropriate vessels (e.g., flasks, plates)

-

Complete cell culture medium

-

Sterile pipettes

Procedure:

-

Cell Seeding: Seed cells at the desired density and allow them to adhere (for adherent cells) or reach the desired logarithmic growth phase (for suspension cells).

-

Preparation of Working Solution:

-

Calculate the volume of amifostine stock solution needed to achieve the final desired concentration in your cell culture vessel. For example, to treat cells in 10 mL of medium with a final concentration of 100 µM amifostine:

-

Use the formula: C1V1 = C2V2

-

(100 mM) x V1 = (0.1 mM) x (10 mL)

-

V1 = 1 µL of the 100 mM stock solution.

-

-

It is often practical to perform a serial dilution of the stock solution in sterile water or culture medium to allow for more accurate pipetting of larger volumes.

-

-

Cell Treatment: Add the calculated volume of the amifostine working solution to the cell culture medium. Gently swirl the plate or flask to ensure even distribution.

-

Incubation: Return the cells to the incubator for the desired treatment duration. Typical treatment times can range from minutes to hours, depending on the experimental design[18].

-

Control Group: Always include a vehicle control group, treating cells with an equivalent volume of the solvent (sterile water) used to prepare the amifostine solution.

-

Downstream Analysis: After the incubation period, proceed with your planned downstream assays (e.g., viability assays, Western blotting, flow cytometry).

The following diagram outlines the general workflow for preparing and using amifostine in cell culture.

Caption: Workflow for amifostine preparation and use in cell culture.

Conclusion and Best Practices

The successful use of amifostine trihydrate in a research setting hinges on adherence to protocols grounded in its fundamental chemical properties. The evidence is unequivocal: water is the sole recommended solvent for preparing amifostine trihydrate solutions for cell culture applications. Its high solubility and biocompatibility far outweigh the manageable concerns regarding its stability in aqueous solutions. Conversely, the use of DMSO should be strictly avoided due to the compound's insolubility and the potential for introducing cytotoxic and confounding biological effects.

Key Takeaways for Researchers:

-

Always use sterile, cell culture-grade water as the solvent for amifostine trihydrate.

-

Prepare fresh stock solutions for each experiment to ensure potency and minimize the effects of hydrolysis.

-

Sterile-filter all stock solutions before adding them to cell cultures.

-

Always include a vehicle-only control (sterile water) in your experimental design.

-

Be mindful of the final concentration of amifostine, as it can be cytotoxic at very high concentrations[21].

By following these guidelines, researchers can harness the full potential of amifostine as a tool to explore the intricate mechanisms of cytoprotection and cellular response to stress, ensuring the generation of reliable, reproducible, and high-integrity scientific data.

References

- Stable amifostine liquid concentrate.

- Amifostine | C5H15N2O3PS | CID 2141. PubChem.

- Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. PubMed.

- Amifostine (WR2721) | Cytoprotective Agent. MedchemExpress.com.

- Amifostine trihydrate D

- Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol)

- Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models. NIH.

- Amifostine trihydrate | CAS 112901-68-5. Selleck Chemicals.

- Ethyol®.

- CRYSTALLINE AMIFOSTINE COMPOSITIONS AND METHOD FOR THEIR PREPARATION AND THEIR USE.

- The efficacy and safety of amifostine for the acute radi

- Amifostine - Ethyol®. GlobalRPH.

- ETHYOL (amifostine) for Injection RX only.

- WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells. PubMed.

- Amifostine (Ethyol)

- Amifostine thiol (WR-1065)

- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.

- Crystalline amifostine compositions and methods of the preparation and use of same.

- What is the mechanism of Amifostine?.

- Abstract 456: WR1065, the active metabolite of amifostine modulates chemistry and biology of cispl

- Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. Clinigen.

- DMSO usage in cell culture. LifeTein.

- Amifostine: the first selective-target and broad-spectrum radioprotector. PubMed.

- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.

- Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US.

- Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. Sigma-Aldrich.

- Radioprotective effects of amifostine. PubMed.

- Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH.

Sources

- 1. Radioprotective effects of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amifostine? [synapse.patsnap.com]

- 5. globalrph.com [globalrph.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US8815833B2 - Stable amifostine liquid concentrate - Google Patents [patents.google.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. selleckchem.com [selleckchem.com]

- 14. lifetein.com [lifetein.com]

- 15. mdpi.com [mdpi.com]

- 16. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

Application Note: High-Performance Formulation of Amifostine Trihydrate for Preclinical Parenteral Administration

[1]

Executive Summary & Scientific Rationale

Amifostine (WR-2721) is a phosphorylated prodrug that requires precise formulation to maintain stability and efficacy in preclinical models.[1] Unlike standard small molecules, Amifostine is chemically labile; it is prone to spontaneous hydrolysis into its active metabolite (WR-1065) and subsequent oxidation into disulfides (WR-33278) if mishandled.[1] Premature hydrolysis ex vivo leads to rapid oxidation and loss of cytoprotective potency before the drug reaches the target tissue.[1]

This guide provides a rigorous, field-proven protocol for formulating Amifostine Trihydrate for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection in mice and rats.[1] The methodology emphasizes temperature control , stoichiometric accuracy (trihydrate correction), and temporal efficiency to ensure the delivery of the intact prodrug.[1]

Key Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Value / Description |

| Compound Name | Amifostine Trihydrate (WR-2721 Trihydrate) |

| CAS Number | 112901-68-5 (Trihydrate) / 20537-88-6 (Anhydrous) |

| MW (Trihydrate) | 268.27 g/mol |

| MW (Anhydrous) | 214.22 g/mol |

| Solubility | Freely soluble in water (>200 mg/mL); Insoluble in Ethanol |

| pKa | < 2.0, 4.2, 9.0, 11.7 (Polyprotic) |

| Stability | Hydrolytically unstable at low pH; Oxidatively unstable as free thiol.[1] |

Mechanism of Action & Stability Logic

Understanding the degradation pathway is critical for formulation.[1] Amifostine is designed to be stable in the bloodstream (neutral pH) and hydrolyzed by Alkaline Phosphatase (ALP) at the tissue site (specifically in normal endothelium) to the active thiol WR-1065.[1]

-

Formulation Goal: Maintain the Prodrug (WR-2721) state.

-

Avoid: Acidic environments or prolonged solution time which accelerates hydrolysis to WR-1065 outside the body.[1] WR-1065 in the syringe will oxidize to the inactive disulfide and potentially cause injection site toxicity.[1]

Diagram 1: Amifostine Activation & Degradation Pathway[1]

Caption: The prodrug Amifostine must be preserved in formulation. Premature hydrolysis yields WR-1065, which rapidly oxidizes to the inactive disulfide WR-33278.[1]

Preclinical Formulation Protocol

Note on Stoichiometry: Most commercial sources supply Amifostine Trihydrate .[1] Dosing in literature (e.g., 200 mg/kg) often refers to the anhydrous drug weight.[1]

-

Correction Factor:

[1] -

To deliver 100 mg of Amifostine (anhydrous basis), you must weigh 125 mg of Amifostine Trihydrate.[1]

Materials Required[1][2][3][5][6][7][8][9][10][11][12]

-

Active Pharmaceutical Ingredient (API): Amifostine Trihydrate (Purity >98%).[1][2]

-

Vehicle: 0.9% Sodium Chloride (Sterile Saline) OR PBS (pH 7.4).[1]

-

Note: Saline is preferred for clinical mimicry; PBS provides better pH buffering if storage >1 hour is anticipated (though not recommended).[1]

-

-

Equipment:

Protocol Steps

Step 1: Calculation & Preparation (Example: 50 mg/mL Target)

Target: Prepare 10 mL of 50 mg/mL Amifostine (Anhydrous basis).

Step 2: Dissolution (Keep on Ice)[1]

-

Pre-chill 9.5 mL of 0.9% Sterile Saline on wet ice.

-

Weigh 625 mg of Amifostine Trihydrate into a sterile tube.

-

Add the chilled saline to the powder.

-

Vortex gently until completely dissolved (approx. 1-2 mins). The solution should be clear and colorless.

-

Caution: Do not sonicate extensively as heat degrades the compound.[1]

-

Step 3: Volume Adjustment & Sterilization[1]

-

Adjust final volume to 10 mL with chilled saline if necessary.

-

Draw solution into a sterile syringe.

-

Attach a 0.22 µm PES filter and expel into a sterile, amber crimp-top vial or foil-wrapped tube.

-

Store on ice immediately.

Step 4: Quality Check (Self-Validation)

-

Visual: Solution must be clear/colorless. Any cloudiness or yellow tint indicates degradation (disulfide formation).[1]

-

pH: Check pH using a strip/micro-probe.[1] Target range: 6.5 – 7.5 .

-

If pH < 6.0, hydrolysis risk increases.[1]

-

Diagram 2: Formulation Workflow

Caption: Step-by-step formulation workflow emphasizing temperature control and immediate administration.

Dosing Guidelines (Mice & Rats)

The following volumes are calculated based on a 50 mg/mL (anhydrous basis) stock solution.

Standard Efficacy Dose: 200 mg/kg (Subcutaneous or Intraperitoneal).[1] Timing: Administer 30–60 minutes prior to radiation/chemotherapy challenge.

Table 1: Dosing Volumes (50 mg/mL Stock)

| Species | Body Weight (g) | Dose (mg/kg) | Total Dose (mg) | Injection Volume (mL) |

| Mouse | 20 g | 200 | 4.0 mg | 0.08 mL |

| Mouse | 25 g | 200 | 5.0 mg | 0.10 mL |

| Mouse | 30 g | 200 | 6.0 mg | 0.12 mL |

| Rat | 200 g | 200 | 40.0 mg | 0.80 mL |

| Rat | 250 g | 200 | 50.0 mg | 1.00 mL |

-

Note: For SC administration in mice, volumes >0.2 mL should be split between two sites.[1]

Storage & Stability Constraints

Amifostine solutions are thermolabile .[1] Adhere strictly to these limits to ensure data integrity.

| Condition | Stability Window | Notes |

| Room Temp (25°C) | < 5 Hours | Hydrolysis accelerates rapidly.[1] |

| Refrigerated (4°C) | 24 Hours | Preferred for short-term storage.[1] |

| Frozen (-20°C) | Not Recommended | Freeze-thaw cycles degrade the prodrug.[1] |

| Light Exposure | Avoid | Photosensitive; use amber vials. |

Best Practice: Prepare fresh daily. Discard unused portion after 6 hours.

References

-

FDA Label (Ethyol). Prescribing Information: Preparation and Stability.[1] U.S. Food and Drug Administration.[1][5]

-

Cassatt, D. R., et al. (2002).[1] Preclinical modeling of improved amifostine use in radiation therapy.[1] Seminars in Oncology.[1][6]

-

Selleck Chemicals. Amifostine Trihydrate Datasheet & Solubility.

-

PubChem Compound Summary. Amifostine (CID 2141).[1] National Center for Biotechnology Information.[1] [1]

-

Grdina, D. J., et al. (1999).[1] Pharmacokinetics of amifostine: effects of dose and method of administration.[1][6][7] Seminars in Oncology.[1][6]

Sources

- 1. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. drugs.com [drugs.com]

- 4. globalrph.com [globalrph.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Narrow Amifostine Dose Windows Define Radioprotection Outcome, Following Fractionated Whole-body Irradiation of Mice | In Vivo [iv.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkaline Phosphatase for Amifostine Activation

Welcome to the technical support center for optimizing the enzymatic activation of amifostine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the activation of the cytoprotective prodrug amifostine by alkaline phosphatase (ALP). Our goal is to equip you with the foundational knowledge and practical protocols to ensure the efficiency and reproducibility of your experiments.

Introduction: The Critical Role of Alkaline Phosphatase in Amifostine Bioactivation

Amifostine (also known as WR-2721) is a prodrug designed to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation.[1][2] Its protective capabilities are unlocked through enzymatic activation. The enzyme responsible for this critical step is alkaline phosphatase, which dephosphorylates amifostine into its active thiol metabolite, WR-1065.[3][4] This active form is a potent scavenger of free radicals and plays a role in DNA protection and repair.[5][6][7]

The differential expression of alkaline phosphatase between normal and tumor tissues is a key factor in the selective protection of healthy cells.[5][8] Normal tissues, particularly the endothelial cells of capillaries, have high concentrations of membrane-bound alkaline phosphatase, leading to efficient conversion of amifostine to WR-1065. In contrast, tumor tissues often exhibit lower levels of ALP activity, resulting in reduced activation of the prodrug.[8]

Understanding and optimizing the concentration of alkaline phosphatase in your in vitro and ex vivo experimental systems is paramount for accurately studying the cytoprotective effects of amifostine and for the development of novel therapeutic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of amifostine activation?

A1: Amifostine is a phosphorylated prodrug. For it to become biologically active, the phosphate group must be removed. This is achieved through hydrolysis catalyzed by the enzyme alkaline phosphatase. The product of this reaction is the free thiol, WR-1065, which is the active cytoprotective agent.[3][4]

Q2: Why is the concentration of alkaline phosphatase important?

A2: The concentration of alkaline phosphatase directly influences the rate of amifostine activation. Insufficient enzyme concentration will lead to incomplete or slow conversion of amifostine to WR-1065, potentially underestimating its protective effects in your experimental model. Conversely, an excessively high concentration may lead to a very rapid reaction that is difficult to control and measure accurately.

Q3: What is the optimal pH for alkaline phosphatase activity?

A3: As its name suggests, alkaline phosphatase functions optimally at an alkaline pH, typically between 8.0 and 10.0.[9][10] The precise optimal pH can vary depending on the source of the enzyme, the substrate concentration, and the buffer system used.[10][11] For instance, one study found that with lower substrate concentrations, the optimal pH for ALP activity shifted closer to a neutral pH.[11]

Q4: What are some common inhibitors of alkaline phosphatase that I should be aware of?

A4: Several substances can inhibit ALP activity. These include chelating agents like EDTA and citrate, which sequester essential metal cofactors (zinc and magnesium).[10][12] Other inhibitors include inorganic phosphate, cysteine, and levamisole.[10][13] It is crucial to ensure that your buffers and reagents are free from these inhibitors unless they are an intentional part of your experimental design.

Q5: Can I use any source of alkaline phosphatase for my experiments?

A5: Alkaline phosphatase is a ubiquitous enzyme with various isoenzymes found in different tissues (e.g., intestinal, placental, bone).[12][14] While different forms of ALP can activate amifostine, their kinetic properties may vary. For consistency and relevance to your model system, it is advisable to use a purified ALP from a source that is relevant to your research (e.g., bovine intestinal alkaline phosphatase is commonly used).

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no amifostine activation (low WR-1065 yield) | 1. Suboptimal Alkaline Phosphatase Concentration: The enzyme concentration may be too low for the amount of amifostine used. 2. Inhibitors in the Reaction: Your buffer or sample may contain inhibitors such as EDTA, phosphate, or heavy metals. 3. Incorrect pH: The pH of your reaction buffer may be outside the optimal range for ALP activity. 4. Inactive Enzyme: The alkaline phosphatase may have lost activity due to improper storage or handling. | 1. Perform an enzyme concentration titration experiment to determine the optimal concentration for your specific conditions. 2. Prepare fresh buffers using high-purity water. If possible, use a buffer system that does not contain chelating agents. Consider dialysis of your sample if contamination is suspected. 3. Verify the pH of your reaction buffer and adjust as necessary. The optimal pH is typically between 8.0 and 10.0.[10] 4. Purchase a new batch of alkaline phosphatase and store it according to the manufacturer's instructions. |

| High variability between replicate experiments | 1. Inconsistent Pipetting: Inaccurate pipetting of the enzyme or substrate can lead to significant variability. 2. Temperature Fluctuations: The reaction rate is sensitive to temperature. Inconsistent incubation temperatures will affect the results. 3. Substrate Degradation: Amifostine or its active metabolite WR-1065 may be unstable under your experimental conditions. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting errors. 2. Use a calibrated incubator or water bath to ensure a constant and accurate reaction temperature. 3. Prepare fresh solutions of amifostine for each experiment. The active thiol WR-1065 can be prone to oxidation; consider performing the reaction and analysis under conditions that minimize oxidation. |

| Difficulty in detecting the active metabolite WR-1065 | 1. Low Concentration of WR-1065: The amount of WR-1065 produced may be below the detection limit of your analytical method. 2. Analytical Method Not Optimized: The parameters of your detection method (e.g., HPLC-ECD) may not be optimal for WR-1065. 3. Interference from Other Components: Other molecules in your sample may co-elute with or interfere with the detection of WR-1065. | 1. Increase the reaction time or the concentration of alkaline phosphatase to generate more WR-1065. Consider a sample concentration step. 2. Optimize your analytical method using a pure standard of WR-1065. This may involve adjusting the mobile phase, column, or detector settings. 3. Perform a sample clean-up or extraction step to remove interfering substances before analysis. |

Experimental Protocols

Protocol 1: Determining the Optimal Alkaline Phosphatase Concentration for Amifostine Activation

This protocol provides a step-by-step method for determining the optimal concentration of alkaline phosphatase required for the efficient conversion of amifostine to its active metabolite, WR-1065.

Materials:

-

Amifostine (WR-2721)

-

Purified Alkaline Phosphatase (e.g., Bovine Intestinal ALP)

-

WR-1065 standard (for analytical method development)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl2 and 0.1 mM ZnCl2)

-

Stop Solution (e.g., 0.1 M HCl)

-

HPLC system with an electrochemical detector (ECD) or other suitable analytical instrument for detecting thiols.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of amifostine in purified water.

-

Prepare a series of dilutions of alkaline phosphatase in the reaction buffer. The concentration range should be determined based on the manufacturer's specifications and preliminary experiments. A suggested starting range is 0.1 to 10 units/mL.

-

Prepare the reaction buffer and stop solution.

-

-

Enzyme Reaction:

-

Set up a series of microcentrifuge tubes, each containing a final volume of 100 µL.

-

To each tube, add the reaction buffer and amifostine to a final concentration (e.g., 1 mM).

-

Pre-incubate the tubes at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the different concentrations of alkaline phosphatase to the respective tubes. Include a no-enzyme control.

-

Incubate the reactions at 37°C for a fixed period (e.g., 15, 30, or 60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Analysis of WR-1065 Production:

-

Analyze the samples for the concentration of WR-1065 using a validated analytical method, such as HPLC with electrochemical detection.[8]

-

Generate a standard curve using the WR-1065 standard to quantify the amount of product formed.

-

-

Data Analysis:

-

Plot the concentration of WR-1065 produced as a function of the alkaline phosphatase concentration.

-

The optimal concentration of alkaline phosphatase is the lowest concentration that gives the maximal or near-maximal rate of WR-1065 production within the desired reaction time.

-

Visualizing the Workflow

Caption: Workflow for optimizing ALP concentration.

Understanding the Amifostine Activation Pathway

The activation of amifostine is a single-step enzymatic reaction. The following diagram illustrates this process.

Caption: Amifostine activation by alkaline phosphatase.

References

-

ResearchGate. The mechanism of action of amifostine, a radioprotective agent. Available from: [Link]

-

Koukourakis, M. I. (2003). Amifostine: the first selective-target and broad-spectrum radioprotector. Oncologist, 8(4), 331-334. Available from: [Link]

-

Murley, J. S., Kataoka, Y., Cao, D., Li, J. J., Grdina, D. J., & Woloschak, G. E. (2007). WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability. Radiation research, 167(4), 437-446. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Amifostine? Available from: [Link]

-

Treskes, M., Boven, E., van de Loosdrecht, A. A., & Pinedo, H. M. (1994). WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells. British journal of cancer, 70(6), 1154-1158. Available from: [Link]

-

AACR Journals. Abstract 456: WR1065, the active metabolite of amifostine modulates chemistry and biology of cisplatin. Available from: [Link]

-

Koukourakis, M. I., Giatromanolaki, A., Sivridis, E., & Simopoulos, C. (2004). Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha. British journal of cancer, 90(3), 573-577. Available from: [Link]

-

Clinigen. Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. Available from: [Link]

-

Karger Publishers. Tissue Levels of WR-1065, the Active Metabolite of Amifostine (Ethyol®), Are Equivalent following Intravenous or Subcutaneous Administration in Cynomolgus Monkeys. Available from: [Link]

-

Korst, A. E., Boven, E., Van der Sterre, M. L., Fichtinger-Schepman, A. M., & Pinedo, H. M. (1998). Pharmacokinetics of amifostine and its metabolites in patients. European journal of cancer, 34(9), 1347-1354. Available from: [Link]

-

Cleveland Clinic. Alkaline Phosphatase (ALP): What It Is, Causes & Treatment. Available from: [Link]

-

Mayo Clinic. Alkaline phosphatase (ALP) blood test. Available from: [Link]

-

Healthline. Alkaline Phosphatase High: Causes, Symptoms, and Treatment. Available from: [Link]

-

National Center for Biotechnology Information. Alkaline Phosphatase. Available from: [Link]

-

Wikipedia. Alkaline phosphatase. Available from: [Link]

-

Ross, M. H., Ely, J. O., & Archer, J. G. (1951). Alkaline phosphatase activity and pH optima. Journal of Biological Chemistry, 192(2), 561-568. Available from: [Link]

-

ResearchGate. Mechanism of amifostine. Amifostine (WR-2721) is a prodrug that is... Available from: [Link]

-

Kment, M., & Štěpán, J. (1973). The Effect of pH on Alkaline Phosphatase Activity in Serum of the Rat and Other Species. Physiologia Bohemoslovaca, 22(5), 457-462. Available from: [Link]

-

MedlinePlus. Alkaline Phosphatase. Available from: [Link]

-

National Center for Biotechnology Information. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response. Available from: [Link]

-

National Center for Biotechnology Information. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. Available from: [Link]

-

National Center for Biotechnology Information. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Available from: [Link]

-

Patsnap Synapse. What are ALPP inhibitors and how do they work? Available from: [Link]

-

National Center for Biotechnology Information. Alterations in Tissue Metabolite Profiles with Amifostine-Prophylaxed Mice Exposed to Gamma Radiation. Available from: [Link]

-

National Center for Biotechnology Information. Modulators of intestinal alkaline phosphatase. Available from: [Link]

-

Assay Genie. Technical Manual Alkaline Phosphatase (ALP) Colorimetric Assay Kit (PNPP method). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Amifostine? [synapse.patsnap.com]

- 5. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. karger.com [karger.com]

- 9. Alkaline Phosphatase High: Causes, Symptoms, and Treatment [nivabupa.com]

- 10. Alkaline Phosphatase [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

Minimizing amifostine cytotoxicity in non-irradiated control cells

Subject: Minimizing Cytotoxicity in Non-Irradiated Control Cells Ticket ID: AMF-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

The Paradox: You are using Amifostine to protect cells from radiation, yet your non-irradiated control group (Vehicle + Amifostine) is showing significant cell death.

The Cause: In an in vitro static environment, the active metabolite of Amifostine (WR-1065) acts as a "double-edged sword." While it scavenges free radicals intracellularly, it undergoes auto-oxidation extracellularly, generating Hydrogen Peroxide (

Module 1: The Mechanism of "Silent" Toxicity

To fix the toxicity, you must understand the metabolic pathway. Amifostine itself is an inactive prodrug.[1] It requires dephosphorylation by Alkaline Phosphatase (ALP) to become the active thiol, WR-1065.[2][3]

The Critical Pathway

-

Prodrug Entry: Amifostine is added to the media.

-

Activation: Membrane-bound ALP converts it to WR-1065.

-

The Fork in the Road:

-

Intracellular (Good): WR-1065 enters the cell, scavenges ROS, and protects DNA.[4]

-

Extracellular (Bad): WR-1065 remaining in the media reacts with oxygen. This auto-oxidation produces

, which is highly toxic to non-irradiated cells.

-

Pathway Visualization

Figure 1: The metabolic fate of Amifostine in vitro. Note the red pathway indicating the source of control group toxicity.

Caption: Figure 1.[2] The dual pathway of Amifostine. Prolonged extracellular exposure leads to auto-oxidation and H2O2 accumulation, killing non-irradiated controls.

Module 2: Diagnostic Troubleshooting Workflow

Before changing your entire protocol, use this decision tree to isolate the variable causing cell death.

| Observation | Probable Cause | Verification Step |

| Rapid Cell Death (<2 hrs) | High Extracellular ALP | Check FBS source. High ALP in serum converts drug outside the cell too fast. |

| Delayed Death (24-48 hrs) | Polyamine Depletion | Supplement media with exogenous polyamines to see if rescue occurs. |

| Death in Vehicle Control | pH / Osmolarity Shock | Amifostine is acidic. Did you re-adjust media pH to 7.4 after addition? |

| Crystals in Media | Drug Precipitation | Concentration >50mM or cold media usage. Warm media to 37°C before addition. |

Module 3: Optimization Protocols

Protocol A: The "Pulse-Rescue" Method (Recommended)

Rationale: Amifostine uptake is rapid (5–8 minutes in vivo). Continuous exposure (24h+) is unnecessary for protection and maximizes toxicity due to auto-oxidation [1, 7].

Step-by-Step:

-

Preparation: Reconstitute Amifostine immediately before use. Do not store.

-

Acclimatization: Ensure cells are at 37°C. Uptake is temperature-dependent.

-

The Pulse:

-

Replace culture media with media containing Amifostine (Concentration: 0.1 – 4 mM typically).

-

Incubate for exactly 30 minutes.

-

-

The Rescue (Wash):

-

Aspirate the Amifostine media completely.

-

Wash cells 2x with warm PBS or fresh media.

-

Why? This removes extracellular WR-1065 before it auto-oxidizes into

.

-

-

Irradiation/Sham: Proceed with irradiation (or sham for controls) immediately after the wash.

-

Post-Incubation: Return cells to fresh, drug-free growth media.

Protocol B: Enzymatic Scavenging (The "Catalase Trick")

Rationale: If a "Pulse" is not possible and you must leave the drug on, you must neutralize the

Method:

-

Supplement your culture media with Catalase (20–50 U/mL) .

- produced by WR-1065 auto-oxidation, preventing it from killing the cells, without interfering with the intracellular radioprotection (which is thiol-mediated).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I make a stock solution of Amifostine and freeze it? A: Absolutely not. Amifostine is chemically unstable in aqueous solution. It hydrolyzes spontaneously. Reconstituted solutions are stable for only ~5 hours at room temperature [5].[8] Always prepare fresh.

Q2: My cells are low in Alkaline Phosphatase (ALP). Will Amifostine still work? A: Likely not effectively. Amifostine is a prodrug.[1][3][4] If your specific cell line (e.g., certain tumor lines) lacks membrane-bound ALP, conversion to the active WR-1065 will be poor [1].

-

Workaround: You may need to use WR-1065 (the active metabolite) directly, but be warned: WR-1065 is significantly more toxic and prone to rapid oxidation than the prodrug.

Q3: Does the pH of the media matter? A: Yes. ALP activity is optimal at alkaline/neutral pH. An acidic environment (common in dense tumor cultures) inhibits the conversion of Amifostine to WR-1065 [8]. Ensure your media is buffered to pH 7.2–7.4.

Q4: Why do my controls look "arrested" rather than dead? A: WR-1065 resembles physiological polyamines (spermidine/spermine). It can bind to DNA and induce a transient cell cycle arrest (G1/S block) [15]. This is actually part of the protective mechanism (allowing time for repair), but in controls, it can be mistaken for cytotoxicity or senescence.

References

-

Amifostine: the first selective-target and broad-spectrum radioprotector. Source: National Institutes of Health (PubMed) URL:[9][Link]

-

Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. Source: Grdina DJ, et al. (Drug Metabol Drug Interact) URL:[10][Link]

-

Amifostine (Ethyol) - GlobalRPH Stability Data. Source: GlobalRPH URL:[Link]

-

Hydrogen Peroxide-induced Cell Death in Mammalian Cells. Source: National Institutes of Health (PMC) URL:[9][Link]

-

Amifostine before Chemotherapy: Improved Tolerance Profile of the Subcutaneous Over the Intravenous Route. Source: AACR Journals URL:[Link]

Sources

- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Hydrogen Peroxide-induced Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen peroxide derived from marine peroxy sesquiterpenoids induces apoptosis in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalrph.com [globalrph.com]

- 9. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Maximizing the Stability of Amifostine Solutions

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of pH in the preparation and handling of amifostine solutions for experimental use.

This technical support guide provides in-depth information and practical advice to ensure the maximum stability and efficacy of amifostine in your research. As a senior application scientist, my goal is to equip you with the necessary knowledge to navigate the nuances of amifostine solution chemistry, troubleshoot common issues, and ultimately, obtain reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is amifostine and its active form?

Amifostine (also known as WR-2721) is a prodrug, meaning it is administered in an inactive form and is converted into its active form within the body or in a cellular environment.[1][2][3] It is an organic thiophosphate that is dephosphorylated by the enzyme alkaline phosphatase to its active, free thiol metabolite, WR-1065.[2][3][4] This active form is responsible for the cytoprotective effects of amifostine, primarily through the scavenging of free radicals.[2][3]

Q2: Why is pH so critical for the stability of amifostine solutions?

The stability of amifostine and its active metabolite, WR-1065, is highly dependent on the pH of the solution. The pH influences two key processes:

-

Hydrolysis: Amifostine itself can undergo hydrolysis, a chemical breakdown reaction involving water. This process is known to occur under acidic, neutral, and mildly basic conditions.

-

Oxidation: The active form, WR-1065, possesses a free thiol group (-SH), which is susceptible to oxidation. This can lead to the formation of disulfides, rendering the molecule inactive.[5][6] The rate of oxidation is also influenced by pH.

Therefore, controlling the pH is paramount to minimize degradation and ensure that a sufficient concentration of the active WR-1065 is available for your experiment.

Q3: What are the pKa values of amifostine and why are they important?

The pKa values of a molecule indicate the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For amifostine, the reported pKa values are approximately <2.0, 4.2, 9.0, and 11.7.[2] These values correspond to the different ionizable groups on the molecule, including its two amino groups and the phosphate group.[2]

Understanding the pKa values is crucial because the ionization state of amifostine affects its solubility, stability, and its ability to be converted to the active form, WR-1065. The pH of the environment relative to the pKa values will determine the overall charge of the molecule, which in turn influences its interactions with other molecules and its transport across cell membranes.[7]

Q4: What is the optimal pH range for maximizing the stability of amifostine solutions?

While amifostine is known to be unstable in aqueous solutions across a range of pH values, evidence suggests that the tumor microenvironment, which is often more acidic than normal tissue, contributes to the selectivity of amifostine's protective effects in normal tissues.[3] Normal tissues, having a higher pH, facilitate the conversion of amifostine to its active metabolite, WR-1065, and its subsequent uptake into cells.[2][3]

For in vitro experimental purposes where the goal is to maintain the integrity of the compound in solution for as long as possible, it is crucial to carefully consider the pH. Based on the available information, preparing amifostine solutions in a slightly alkaline environment may favor the stability of the active thiol form, WR-1065, which is crucial for its function. However, it is a delicate balance, as highly alkaline conditions can also promote other degradation pathways.

Troubleshooting Guide

Problem: My reconstituted amifostine solution appears cloudy or has formed a precipitate.

-

Potential Cause: This could be due to several factors, including the temperature of the diluent, the concentration of the solution, or the pH of the final solution. Amifostine has a finite solubility that can be affected by these parameters.

-

Solution:

-

Ensure Complete Dissolution: When reconstituting lyophilized amifostine, ensure that the powder is fully dissolved by gentle swirling or inversion. Avoid vigorous shaking, which can introduce oxygen and promote oxidation.

-

Check Diluent Temperature: Use a diluent at the recommended temperature, typically room temperature, unless otherwise specified by the supplier.

-

Consider Concentration: If you are preparing a highly concentrated stock solution, you may be exceeding the solubility limit of amifostine. Try preparing a more dilute solution.

-

pH Adjustment: The pH of your water or buffer can significantly impact solubility. Ensure the pH of your final solution is within a range that favors amifostine solubility.

-

Problem: I am observing a rapid loss of amifostine activity in my in vitro experiments.

-

Potential Cause: This is likely due to the degradation of amifostine or its active metabolite, WR-1065, in your experimental medium. As discussed, both hydrolysis of amifostine and oxidation of WR-1065 are pH-dependent.

-

Solution:

-

pH Control is Key: The single most important factor is to control the pH of your experimental medium. Use a reliable and stable buffer system to maintain the desired pH throughout your experiment.

-

Fresh Preparations: Amifostine solutions have limited stability. The reconstituted solution in 0.9% Sodium Chloride Injection, USP, is chemically stable for up to 5 hours at room temperature (approximately 25°C) or up to 24 hours under refrigeration (2°C to 8°C).[8][9][10][11] For optimal results, prepare fresh solutions for each experiment.

-

Minimize Oxygen Exposure: The active thiol group of WR-1065 is prone to oxidation. To minimize this, consider de-gassing your buffers and solutions. You can also work in a low-oxygen environment if your experimental setup allows.

-